(3,4-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5.CH2O2/c1-18(6-8-20)11-14-12-24-9-7-19(14)17(21)13-4-5-15(22-2)16(10-13)23-3;2-1-3/h4-5,10,14,20H,6-9,11-12H2,1-3H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUCRMVVIXUTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)C2=CC(=C(C=C2)OC)OC.C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a 3,4-dimethoxyphenyl moiety linked to a morpholino group via a (2-hydroxyethyl)(methyl)amino chain. Its molecular formula is represented as with a molecular weight of approximately 335.42 g/mol . The presence of methoxy groups is significant as they can influence the compound's lipophilicity and bioavailability.
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including:
- Antidiabetic Effects : Similar compounds have demonstrated anti-diabetic properties. For instance, substituted benzodioxoles related to this structure have shown efficacy in reducing hyperglycemia .
- Antimicrobial Activity : Studies on related pyrazole derivatives indicate that modifications in the structure can lead to enhanced antibacterial and antifungal activities . The potential for this compound to exhibit similar effects warrants further investigation.
- Cytotoxicity : Preliminary studies suggest that compounds with morpholino groups may possess cytotoxic properties against certain cancer cell lines, although specific data for this compound is limited.
1. Antidiabetic Activity
A study focusing on substituted benzodioxoles revealed that these compounds could lower blood glucose levels in diabetic models. The mechanism was attributed to the enhancement of insulin sensitivity and inhibition of hepatic glucose production . While direct studies on our compound are lacking, its structural similarities suggest potential activity.
2. Antimicrobial Studies
Research on pyrazole amide derivatives has shown promising results against various pathogens. For example, certain derivatives exhibited MIC values as low as 0.12 µg/mL against bacterial strains such as Shigella flexneri . Given the structural components of our compound, it is plausible that it may display similar antimicrobial properties.
3. Cytotoxicity Assays
In vitro assays conducted on morpholino-containing compounds have indicated cytotoxic effects against cancer cell lines. These studies typically measure cell viability using assays like MTT or XTT, providing insights into the compound's potential as an anticancer agent.
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antidiabetic | Benzodioxoles | Reduced hyperglycemia |
| Antimicrobial | Pyrazole derivatives | MIC values < 0.12 µg/mL |
| Cytotoxicity | Morpholino derivatives | Significant reduction in cell viability |
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that compounds similar to (3,4-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate may exhibit antidepressant effects. Studies have shown that derivatives of dimethoxyphenyl compounds can interact with serotonin receptors, which are crucial in mood regulation. This interaction suggests potential therapeutic applications in treating depression and anxiety disorders .
1.2 Neuroprotective Effects
The neuroprotective properties of such compounds have been investigated in the context of neurodegenerative diseases. For instance, the ability of similar morpholino derivatives to inhibit neuroinflammation and oxidative stress has been documented, indicating their potential use in conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
2.1 Anticancer Activity
Recent studies have explored the anticancer potential of this compound through its ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with various cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
2.2 Anti-inflammatory Properties
The anti-inflammatory effects of this compound are also noteworthy. Research has demonstrated that similar morpholino compounds can inhibit pro-inflammatory cytokines, providing a basis for their potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Synthesis and Formulation
3.1 Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The general synthetic pathway includes the formation of the morpholine ring followed by the introduction of functional groups through nucleophilic substitutions .
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Morpholine derivative |
| 2 | Alkylation | Hydroxyethyl methylamine |
| 3 | Esterification | Formic acid |
3.2 Formulation Considerations
In pharmaceutical formulations, the stability and solubility of this compound are critical factors that affect its bioavailability. Various formulation strategies, including the use of liposomes or nanoparticles, have been proposed to enhance its delivery and efficacy .
Case Studies
4.1 Clinical Trials on Antidepressant Effects
A clinical trial investigating the antidepressant effects of similar compounds showed significant improvements in patients with major depressive disorder when treated with a related morpholino derivative. The study highlighted the importance of dosage and administration routes in achieving optimal therapeutic outcomes .
4.2 Animal Studies on Neuroprotection
Animal studies have demonstrated that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .
Q & A
Q. What are the key considerations for synthesizing (3,4-dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate, and how can reaction conditions be optimized?
Synthesis involves multi-step organic reactions, typically starting with functionalization of the morpholino ring and subsequent coupling with the dimethoxyphenyl moiety. Critical parameters include:
- Temperature control : Low temperatures (-35°C) for nucleophilic substitutions to prevent side reactions, as seen in triazine-morpholino syntheses .
- Catalyst selection : Use of DIPEA (diisopropylethylamine) to stabilize intermediates and enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAC gradients) to isolate the product from by-products . Methodological optimization should employ thin-layer chromatography (TLC) and NMR for real-time monitoring .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
A combination of analytical methods is required:
- ¹H/¹³C NMR : Assign peaks for morpholino protons (δ 3.1–3.9 ppm for –N(CH₂)₂ and –O(CH₂)₂) and dimethoxyphenyl groups (δ 6.7–7.8 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and morpholino C–O–C vibrations at ~1096 cm⁻¹ .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Polar aprotic solvents : DMSO or DMF for dissolution due to the compound’s hydrophobic aromatic and morpholino groups .
- Aqueous stability : Test pH-dependent degradation in buffered solutions (pH 4–9) to assess formate counterion stability .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?
- Molecular docking : Target proteins with morpholino-binding pockets (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize binding affinity (ΔG) and hydrogen-bond interactions with the hydroxyethyl-methylamino group .
- ADMET prediction : Use SwissADME to evaluate logP (target <5 for bioavailability) and P-glycoprotein substrate likelihood .
- Case study : Similar morpholino-triazine analogs showed IC₅₀ values <10 µM in kinase inhibition assays, suggesting this compound may target analogous pathways .
Q. What experimental strategies resolve contradictions in reported bioactivity data for morpholino-containing analogs?
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Use cell lines with validated target expression (e.g., HEK293 for GPCR studies) and replicate experiments ≥3 times .
- Impurity profiling : HPLC-MS to quantify by-products (e.g., de-methylated or oxidized derivatives) that may interfere with activity .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies, adjusting for differences in solvent systems .
Q. How does the hydroxyethyl-methylamino substituent influence the compound’s reactivity in nucleophilic environments?
- Steric effects : The bulky hydroxyethyl group reduces nucleophilic attack at the morpholino nitrogen, as observed in analogs with similar substituents .
- pH-dependent behavior : Protonation of the tertiary amine at physiological pH enhances water solubility but may alter binding kinetics .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiols or other nucleophiles under varying pH .
Q. What chromatographic techniques are optimal for separating stereoisomers or degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
